A Technical Guide to the Chemical Properties and Handling of 2,4-Dichloro-6-methylnicotinamide
A Technical Guide to the Chemical Properties and Handling of 2,4-Dichloro-6-methylnicotinamide
Introduction: Situating a Niche Building Block in Modern Chemistry
2,4-Dichloro-6-methylnicotinamide is a halogenated pyridine derivative belonging to the broader class of nicotinamides. While not as extensively characterized in literature as its parent compound, nicotinamide (a form of Vitamin B3), its structure presents a compelling scaffold for chemical synthesis. The presence of two chlorine atoms on the pyridine ring, coupled with a methyl group and a primary amide, offers multiple sites for functionalization. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic substitution, making this molecule a valuable intermediate in the construction of more complex, polysubstituted pyridine cores. Such cores are prevalent in pharmaceuticals and agrochemicals, suggesting that the primary utility of 2,4-Dichloro-6-methylnicotinamide lies in its role as a versatile building block for drug discovery and material science. This guide provides a consolidated overview of its known chemical properties, reactivity profile, and safe handling procedures, synthesized from available data on the compound and its close structural analogs.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible research. 2,4-Dichloro-6-methylnicotinamide is defined by the following identifiers and structural features.
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Chemical Name: 2,4-Dichloro-6-methylnicotinamide
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Synonyms: 2,4-dichloro-6-methylpyridine-3-carboxamide
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CAS Number: 70593-58-7[1]
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Molecular Formula: C₇H₆Cl₂N₂O
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Molecular Weight: 205.04 g/mol [1]
The structure consists of a pyridine ring substituted at the 2- and 4-positions with chlorine atoms, at the 6-position with a methyl group, and at the 3-position with a carboxamide group. The electron-withdrawing nature of the chlorine atoms and the amide group significantly influences the electron density of the pyridine ring, impacting its reactivity.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various solvent systems. While extensive experimental data for this specific isomer is limited, the following table consolidates known information and properties of closely related analogs.
| Property | Value / Description | Source / Context |
| Physical State | Solid, Crystal - Powder. | Expected based on analogs like 2,6-Dichloro-4-methylnicotinamide[2] |
| Appearance | White to Very Pale Yellow. | Based on data for N-Methylnicotinamide, a related compound[3] |
| Melting Point | 107°C | Data for N-Methylnicotinamide[3]. The actual value may differ. |
| Molecular Weight | 205.04 g/mol | Calculated[1] |
| Hydrogen Bond Donor Count | 1 | Calculated[1] |
| Hydrogen Bond Acceptor Count | 2 | Calculated[1] |
| Topological Polar Surface Area | 42 Ų | Calculated[1] |
| Solubility | Soluble in DMSO, DMF, and ethanol.[4] | General solubility for nicotinamides. Aqueous solubility is likely low. |
| Storage | Store in a dry, well-ventilated place. Inert atmosphere, 2-8°C recommended for long-term stability. | Standard practice for halogenated heterocycles[2] |
Synthesis and Reactivity Profile
Synthetic Strategy
The synthesis of 2,4-Dichloro-6-methylnicotinamide is not widely published, but a logical synthetic route can be postulated from established organochlorine and pyridine chemistry. A plausible pathway involves the chlorination of a suitable precursor followed by the formation of the amide. For instance, starting from a derivative of 6-methylnicotinic acid, a two-step process is likely:
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Oxidative Chlorination: The pyridine ring can be dichlorinated using strong chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step typically requires elevated temperatures and converts hydroxyl groups on the ring to chlorides.
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Amidation: The carboxylic acid precursor can be converted to the primary amide. This can be achieved by first converting the acid to an acyl chloride (e.g., using thionyl chloride, SOCl₂) and then reacting it with ammonia. Alternatively, direct amidation can be performed using coupling agents.
The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual synthetic workflow for 2,4-Dichloro-6-methylnicotinamide.
Reactivity Insights
The reactivity of 2,4-Dichloro-6-methylnicotinamide is dominated by the two chlorine substituents on the electron-deficient pyridine ring.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 2-position (ortho to the nitrogen). This is a classic reactivity pattern for chloropyridines. Researchers can exploit this differential reactivity for selective monosubstitution at the C4 position using various nucleophiles (e.g., amines, alkoxides, thiols).
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Amide Group Chemistry: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also participate in reactions typical of amides, though the electron-withdrawing nature of the ring may modulate its reactivity.
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Cross-Coupling Reactions: The C-Cl bonds can potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon or carbon-nitrogen bonds. This further enhances its utility as a synthetic intermediate.
Spectroscopic Profile
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the amide protons.
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Aromatic Proton (H5): A singlet in the region of 7.5-8.5 ppm. Its chemical shift will be influenced by the adjacent chloro and methyl groups.
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Methyl Protons (-CH₃): A singlet around 2.5-2.8 ppm.
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Amide Protons (-NH₂): Two broad singlets, which may appear between 7.0-8.0 ppm, and are exchangeable with D₂O.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to chlorine atoms (C2, C4) would appear in the 140-160 ppm range, while the carbonyl carbon of the amide would be significantly downfield (>165 ppm).
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IR Spectroscopy: Key vibrational bands would include:
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N-H Stretching: Two bands in the 3200-3400 cm⁻¹ region for the primary amide.
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C=O Stretching (Amide I): A strong absorption around 1680-1650 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency.[5]
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Aromatic C=C and C=N Stretching: Several bands in the 1600-1450 cm⁻¹ region.
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C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
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Applications in Research and Development
The primary value of 2,4-Dichloro-6-methylnicotinamide is as a chemical intermediate. Its polysubstituted and reactive nature makes it an attractive starting point for synthesizing libraries of compounds for screening.
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Pharmaceutical Drug Discovery: Substituted nicotinamides are key components in a variety of biologically active molecules. For example, nicotinamide itself is a precursor to the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1).[4] The dichloro-methyl scaffold allows for the systematic exploration of chemical space around the core nicotinamide structure to develop novel enzyme inhibitors or receptor modulators. The development of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme linked to various diseases, often involves modifying the nicotinamide scaffold.[6][7]
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Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. The specific substitution pattern of this molecule could be used to develop new agrochemical candidates with tailored properties.
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Materials Science: Heterocyclic compounds are used in the development of organic electronics and functional materials. The reactivity of the chloro groups allows for the incorporation of this moiety into larger polymer chains or functional materials.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential. The following information is based on safety data for structurally similar chemicals.[3][8][9]
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Hazard Identification:
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Precautionary Measures:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[9]
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Hand Protection: Wear compatible protective gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat and long-sleeved clothing.
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Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
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First Aid:
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
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If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
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If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.
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Experimental Protocol: Generalized Synthesis of a Dichloronicotinamide
This protocol provides a generalized, illustrative procedure for the amidation of a dichloronicotinic acid precursor. Causality: The conversion of the carboxylic acid to an acyl chloride in the first step is critical because the acyl chloride is a much more reactive electrophile than the parent acid, allowing for efficient reaction with the ammonia nucleophile.
Objective: To convert 2,4-Dichloro-6-methylnicotinic acid to 2,4-Dichloro-6-methylnicotinamide.
Materials:
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2,4-Dichloro-6-methylnicotinic acid (1 equivalent)
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Thionyl chloride (SOCl₂) (2-3 equivalents)
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Toluene (anhydrous)
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Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
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Acyl Chloride Formation (Self-Validating System):
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Suspend 2,4-Dichloro-6-methylnicotinic acid (1 eq.) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Slowly add thionyl chloride (2.5 eq.) to the suspension at room temperature.
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Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear. This visual cue serves as an in-process check for reaction completion.
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Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). This step is crucial to prevent quenching of the ammonia in the next step.
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Amidation (Self-Validating System):
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Dissolve the crude acyl chloride residue in anhydrous dichloromethane (DCM).
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Cool the DCM solution in an ice bath to 0-5°C. This is to control the exothermicity of the reaction with ammonia.
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Slowly add concentrated ammonium hydroxide solution (5 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C. A white precipitate of the amide product should form immediately. The formation of a precipitate is a key indicator that the desired reaction is occurring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
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Workup and Purification (Self-Validating System):
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Each wash removes specific impurities, providing a self-validating purification sequence.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2,4-Dichloro-6-methylnicotinamide.
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References
- Guidechem. (n.d.). 2,4-Dichloro-N-methylnicotinamide 2807450-45-7 wiki.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: N-Methylnicotinamide.
- PubChem. (n.d.). Methyl 2,4-dichloro-6-methylnicotinate.
- SynQuest Laboratories, Inc. (2016, December 8). Ethyl 2,4-dichloro-6-methylnicotinate Safety Data Sheet.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinamide.
- NextSDS. (n.d.). 2,4-dichloro-6-Methylnicotinonitrile — Chemical Substance Information.
- InvivoChem. (n.d.). 6-Methylnicotinamide I CAS#: 6960-22-1.
- Cayman Chemical. (n.d.). Nicotinamide - PRODUCT INFORMATION.
- ChemScene. (n.d.). 38367-36-1 | 2,4-Dichloro-6-methylnicotinonitrile.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-methylnicotinamide | 38841-54-2.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- Neel, F., et al. (2017).
- Policarpo, R. L., et al. (2019). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.
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